molecular formula C11H13N3O5 B15179087 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- CAS No. 64125-43-5

1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl-

Cat. No.: B15179087
CAS No.: 64125-43-5
M. Wt: 267.24 g/mol
InChI Key: KQELTCZWIQIOJN-JLRHVRHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- is a heterocyclic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are used in various biochemical, clinical, and pharmaceutical applications .

Preparation Methods

The synthesis of 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- can be achieved through several methods. One common approach involves the reaction of hydrazides with 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . Another method includes the use of tetrafluoroborates with rhodium and palladium complexes under mild basic conditions . These methods provide efficient and convenient routes for the synthesis of this compound.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-a)pyridinium, 2,3-dihydro-3-oxo-1-beta-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound’s ability to bind to these proteins and interfere with their signaling pathways is a key aspect of its biological activity .

Properties

CAS No.

64125-43-5

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-[1,2,4]triazolo[4,3-a]pyridin-4-ium-3-olate

InChI

InChI=1S/C11H13N3O5/c15-5-6-8(16)9(17)10(19-6)14-7-3-1-2-4-13(7)11(18)12-14/h1-4,6,8-10,15-17H,5H2/t6-,8-,9?,10-/m1/s1

InChI Key

KQELTCZWIQIOJN-JLRHVRHOSA-N

Isomeric SMILES

C1=CC=[N+]2C(=C1)N(N=C2[O-])[C@H]3C([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=[N+]2C(=C1)N(N=C2[O-])C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.